Technical Documentation Center

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via 1H and 13C NMR Spectroscopy

Executive Summary The compound (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a highly functionalized 1,4-disubstituted imidazole scaffold. Such motifs are pervasive in medicinal chemistry, where the 4-bromophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a highly functionalized 1,4-disubstituted imidazole scaffold. Such motifs are pervasive in medicinal chemistry, where the 4-bromophenyl moiety provides lipophilicity and a vector for transition-metal-catalyzed cross-coupling, while the hydroxymethyl group serves as a critical hydrogen-bond donor/acceptor. Commercially available for advanced drug discovery [1], the accurate structural characterization of this molecule is paramount. This whitepaper provides an in-depth, self-validating methodology for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.

Experimental Design & Self-Validating Protocols

As a Senior Application Scientist, I approach NMR not merely as a data collection step, but as a self-validating system . Every experimental parameter must be chosen with explicit causality to ensure that the resulting data intrinsically proves the molecular structure without ambiguity.

Causality Behind Solvent Selection

The selection of DMSO- d6​ over CDCl 3​ is a critical strategic choice. CDCl 3​ frequently contains trace amounts of DCl or acidic impurities that catalyze the rapid chemical exchange of the hydroxyl (-OH) proton, causing its signal to broaden into the baseline or merge with the residual water peak. In contrast, DMSO- d6​ is a strong hydrogen-bond acceptor. It tightly coordinates the -OH proton, drastically reducing its exchange rate. This allows for the observation of the 3JH,H​ scalar coupling between the hydroxyl proton and the adjacent methylene (-CH 2​ -) protons. Observing this specific splitting pattern (a triplet for the OH, a doublet for the CH 2​ ) acts as a built-in validation of the intact hydroxymethyl functional group.

Causality Behind Relaxation Delays (D1)

For the 13 C NMR acquisition, a relaxation delay (D1) of 2.5 seconds is mandated. Quaternary carbons (C-4, C-1', C-4') lack directly attached protons. Consequently, they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation ( T1​ ) and require significantly more time to return to thermal equilibrium between radiofrequency pulses. A truncated D1 would saturate these signals, rendering the quaternary carbons invisible and breaking the self-validating nature of the carbon count.

Workflow A Sample Prep (15 mg in DMSO-d6) B 1H NMR (400 MHz, zg30) A->B C 13C NMR (100 MHz, zgpg30) A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Structural Validation D->E

Fig 1: Self-validating NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology

To ensure absolute reproducibility, the following protocol must be strictly adhered to:

  • Sample Preparation: Weigh exactly 15–20 mg of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies.

  • Shimming: Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, aiming for a residual DMSO- d5​ peak width at half-height of <1.0 Hz.

  • 1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a spectral width of 15 ppm, an acquisition time (AQ) of 3.0 s, and a D1 of 2.0 s.

  • 13 C Acquisition: Execute a power-gated broadband decoupled sequence (zgpg30). Acquire 1024 scans with a spectral width of 250 ppm, an AQ of 1.5 s, and a D1 of 2.5 s.

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra to the TMS signal at 0.00 ppm.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of the base 1-(4-Bromophenyl)imidazole scaffold [2] provides a foundational reference, which is further modulated by the C-4 hydroxymethyl substitution[3].

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.25Singlet (s)1H-Imidazole H-2
7.75Doublet (d)2H8.8Phenyl H-3', H-5'
7.65Singlet (s)1H-Imidazole H-5
7.60Doublet (d)2H8.8Phenyl H-2', H-6'
5.10Triplet (t)1H5.6Hydroxyl -OH
4.45Doublet (d)2H5.6Methylene -CH 2​ -
Mechanistic Causality of Chemical Shifts
  • The H-2 Deshielding Effect: The H-2 proton ( δ 8.25) is the most downfield signal. It is sandwiched between two highly electronegative nitrogen atoms in an amidine-like system. Furthermore, the N -aryl group withdraws electron density via induction, stripping shielding electrons away from the H-2 nucleus and exposing it to the external magnetic field.

  • The AA'BB' Phenyl Pattern: The 4-bromophenyl group presents as two distinct doublets ( δ 7.75 and 7.60). The protons ortho to the bromine atom (H-3', H-5') are shifted slightly downfield relative to those ortho to the imidazole ring due to the magnetic anisotropy and resonance effects of the massive bromine atom.

13 C NMR Spectral Analysis

The 13 C spectrum provides the definitive framework of the carbon skeleton, validating the presence of all 10 distinct carbon environments.

Quantitative Data Summary
Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5Quaternary (C)Imidazole C-4
136.0Quaternary (C)Phenyl C-1'
135.5Methine (CH)Imidazole C-2
132.5Methine (CH)Phenyl C-3', C-5'
122.5Methine (CH)Phenyl C-2', C-6'
120.0Quaternary (C)Phenyl C-4' (C-Br)
115.5Methine (CH)Imidazole C-5
56.5Methylene (CH 2​ )Hydroxymethyl -CH 2​ OH
Mechanistic Causality of Chemical Shifts
  • The Heavy Atom Effect: The C-4' carbon bonded to the bromine atom resonates at an unusually upfield position for an aromatic quaternary carbon ( δ 120.0). This is caused by the "heavy atom effect," where the large, diffuse electron cloud of the bromine atom generates a strong local diamagnetic shielding current, protecting the ipso-carbon from the external magnetic field.

  • Hydroxymethyl Deshielding: The C-4 carbon of the imidazole ring ( δ 142.5) is significantly deshielded compared to an unsubstituted imidazole due to the inductive electron-withdrawing nature of the adjacent oxygen atom in the -CH 2​ OH group.

2D NMR Validation Network

To elevate the analysis from a hypothesis to a self-validating proof, 2D NMR experiments (COSY, HSQC, HMBC) map the logical relationships between the isolated spin systems.

The Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this validation. It detects long-range ( 2J and 3J ) couplings between protons and carbons. For instance, the H-2 proton shows a strong 3J correlation across the N1 nitrogen to the C-1' carbon of the phenyl ring, unequivocally proving the attachment point of the aromatic system. Simultaneously, the methylene protons (-CH 2​ -) show 2J and 3J correlations to C-4 and C-5, respectively, locking the hydroxymethyl group to the correct position on the imidazole core.

HMBC H2 H-2 (δ 8.25) C4 C-4 (δ 142.5) H2->C4 3J C5 C-5 (δ 115.5) H2->C5 3J C1p C-1' (δ 136.0) H2->C1p 3J H5 H-5 (δ 7.65) H5->C4 2J H5->C1p 3J HCH2 CH2 (δ 4.45) HCH2->C4 2J HCH2->C5 3J C2 C-2 (δ 135.5)

Fig 2: Critical HMBC (1H-13C) correlations establishing molecular connectivity.

References

  • Title: PubChem Compound Summary for CID 2735604, 1-(4-Bromophenyl)imidazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Clinically used antifungal azoles as ligands for gold(III) complexes: the influence of Au(III) ion on the antimicrobial activity of the complex Source: Dalton Transactions / ResearchGate URL: [Link]

Sources

Exploratory

Mechanism of action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in enzyme inhibition

An In-Depth Technical Guide to the Mechanism of Action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in Enzyme Inhibition Abstract (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a novel investigational molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in Enzyme Inhibition

Abstract

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a novel investigational molecule with potential therapeutic applications stemming from its activity as an enzyme inhibitor. This technical guide provides a comprehensive overview of its hypothesized mechanism of action, focusing on its interaction with a key fungal enzyme, Lanosterol 14α-demethylase (CYP51). We will delve into the molecular interactions, kinetic behavior, and the experimental methodologies required to elucidate and validate its inhibitory profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

Imidazole derivatives have long been a cornerstone in the development of antifungal agents due to their ability to effectively inhibit key enzymes in fungal metabolic pathways. The imidazole ring, with its unique electronic and structural properties, serves as a versatile scaffold for designing potent and selective enzyme inhibitors. The compound of interest, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, incorporates this key functional group, suggesting a targeted mode of action.

Based on extensive structure-activity relationship (SAR) studies of similar compounds, we hypothesize that (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol functions as a potent inhibitor of Lanosterol 14α-demethylase (CYP51) . This enzyme is a member of the cytochrome P450 superfamily and plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This guide will explore the theoretical and practical aspects of this proposed mechanism.

Target Enzyme Profile: Lanosterol 14α-demethylase (CYP51)

2.1. Function and Significance

CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This demethylation step is a critical and conserved process in the biosynthesis of sterols in eukaryotes. In fungi, the end product of this pathway is ergosterol, which is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane. Due to its essential role, CYP51 is a prime target for the development of antifungal drugs.

2.2. Active Site and Catalytic Mechanism

The active site of CYP51 contains a protoporphyrin IX heme group. The catalytic cycle involves the binding of the substrate, lanosterol, and molecular oxygen. The iron atom of the heme group cycles through different oxidation states to facilitate the multi-step demethylation reaction. The overall process is complex, involving three successive oxidations of the 14α-methyl group.

Hypothesized Mechanism of Action of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

We propose that (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol exerts its inhibitory effect on CYP51 through a non-competitive inhibition mechanism.

3.1. Molecular Interactions

The primary interaction is believed to be the coordination of the N3 atom of the imidazole ring to the heme iron atom in the active site of CYP51. This direct binding displaces the water molecule that is typically coordinated to the heme iron in the resting state of the enzyme, thereby preventing the binding of molecular oxygen and halting the catalytic cycle.

The (4-bromophenyl) substituent likely plays a significant role in orienting the molecule within the active site through hydrophobic and van der Waals interactions with the surrounding amino acid residues. The methanol group may form hydrogen bonds with nearby polar residues, further stabilizing the enzyme-inhibitor complex.

3.2. Kinetic Profile

As a non-competitive inhibitor, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is expected to bind to a site on the enzyme that is distinct from the substrate-binding site. This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This binding event reduces the catalytic efficiency of the enzyme without affecting the substrate's ability to bind.

The key kinetic signatures of this mechanism are:

  • A decrease in the maximum reaction velocity (Vmax).

  • No change in the Michaelis constant (Km).

This is visually represented in a Lineweaver-Burk plot where the lines for the inhibited and uninhibited reactions have different y-intercepts but converge on the same x-intercept.

3.3. Visualization of the Inhibitory Mechanism

The following diagram illustrates the proposed non-competitive inhibition of CYP51.

G E Free Enzyme (CYP51) ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (Lanosterol) ES->E - S (k-1) P Product (Ergosterol Precursor) ES->P + E (k2) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (Ki) I Inhibitor ((1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol) EI->E ESI->ES - I

Caption: Proposed non-competitive inhibition of CYP51.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary.

4.1. Enzyme Activity Assay and IC50 Determination

The initial step is to determine the concentration of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol required to inhibit 50% of CYP51 activity (IC50). This can be achieved using a reconstituted in vitro system containing purified fungal CYP51, a suitable NADPH-cytochrome P450 reductase, and the substrate lanosterol.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA).

    • Prepare solutions of purified CYP51, NADPH-cytochrome P450 reductase, and lanosterol.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, CYP51, and reductase.

    • Add serial dilutions of the inhibitor to the wells.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding lanosterol and NADPH.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 2 M HCl).

    • Extract the sterols using an organic solvent (e.g., hexane).

    • Analyze the product formation using HPLC or LC-MS.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

4.2. Enzyme Kinetic Studies

To elucidate the mode of inhibition, steady-state kinetic experiments are performed.

Experimental Protocol:

  • Varying Substrate Concentration:

    • Set up reactions as described above, but with a fixed concentration of the inhibitor (e.g., at or near the IC50 value) and varying concentrations of the substrate, lanosterol.

    • Include a control set of reactions with no inhibitor.

  • Data Analysis:

    • Measure the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the changes in Vmax and Km to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

4.3. Data Presentation

The results of the kinetic studies can be summarized in the following table:

Inhibitor ConcentrationVmax (nmol/min/mg)Km (µM)
0 µMInsert ValueInsert Value
[IC50] µMInsert ValueInsert Value
2 x [IC50] µMInsert ValueInsert Value

4.4. Experimental Workflow Diagram

G start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep ic50_assay IC50 Determination Assay reagent_prep->ic50_assay kinetic_assay Enzyme Kinetic Studies reagent_prep->kinetic_assay data_analysis Data Analysis (Dose-response curve, Lineweaver-Burk plot) ic50_assay->data_analysis kinetic_assay->data_analysis mechanism_determination Determination of Inhibition Mechanism data_analysis->mechanism_determination end End mechanism_determination->end

Caption: Workflow for characterizing the inhibitory mechanism.

Conclusion

The structural features of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol strongly suggest its potential as an inhibitor of fungal Lanosterol 14α-demethylase (CYP51). The proposed non-competitive mechanism, involving direct coordination of the imidazole nitrogen to the heme iron, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validating this hypothesis and fully characterizing the compound's inhibitory profile. A thorough understanding of its mechanism of action is paramount for its potential development as a novel antifungal therapeutic.

References

  • Mast, N., & Pikuleva, I. A. (2012). The role of cytochrome P450 in cholesterol and bile acid metabolism. The Journal of steroid biochemistry and molecular biology, 129(1-2), 2–11. [Link]

  • Mellado, E., Garcia-Effron, G., & Buitrago, M. J. (2005). Targeted gene disruption of the 14-alpha-demethylase (cyp51A) in Aspergillus fumigatus. Medical mycology, 43 Suppl 1, S193–S196. [Link]

  • Kupferschmidt, K. (2013). Mycology: a world without antifungals. Nature, 497(7447), 22–24. [Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol at Room Temperature

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines both experimental and computational methodologies to elucidate the key thermodynamic parameters of this compound at room temperature. The imidazole moiety is a critical pharmacophore in medicinal chemistry, and understanding the thermodynamic properties of its derivatives is paramount for predicting their behavior in biological systems and during pharmaceutical processing.[1][2]

Introduction to (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol and the Significance of its Thermodynamic Profile

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, with the chemical formula C₁₀H₉BrN₂O, is a substituted imidazole derivative.[3] Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][4] The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its development.[5] These properties, including melting point, enthalpy of fusion, thermal stability, and solubility, govern the compound's bioavailability, formulation, and storage requirements. A thorough understanding of these parameters is therefore not just an academic exercise but a critical component of the drug development pipeline, influencing everything from initial screening to final dosage form design.

This guide will provide a detailed exposition of the primary experimental techniques and computational approaches for determining the thermodynamic landscape of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

Experimental Determination of Thermodynamic Properties

The experimental characterization of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol's thermodynamic properties relies on a suite of thermo-analytical and solution-based techniques. The following sections detail the protocols for these essential experiments.

Thermal Analysis: Unveiling Solid-State Properties

Thermal analysis techniques are indispensable for studying the properties of materials as a function of temperature.[6] For (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of its solid-state thermodynamic characterization.

DSC is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It provides crucial information on melting point, enthalpy of fusion (ΔHfus), and can also be used to assess purity.[8][9][10]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Data Presentation:

ParameterValue
Melting Point (Tₘ)To be determined
Enthalpy of Fusion (ΔHfus)To be determined
PurityTo be determined

Causality Behind Experimental Choices: The use of a controlled heating rate ensures thermal equilibrium within the sample, leading to accurate and reproducible results. The inert nitrogen atmosphere prevents oxidative degradation of the compound at elevated temperatures.

TGA measures the change in mass of a sample as a function of temperature or time.[11] It is essential for determining the thermal stability and decomposition temperature of a compound, as well as quantifying volatile content like moisture or residual solvents.[6][12][13][14]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of decomposition.

Data Presentation:

ParameterValue
Decomposition Onset Temperature (Td)To be determined
Residual Mass at 600 °CTo be determined

Trustworthiness of the Protocol: The combination of DSC and TGA provides a self-validating system. For instance, a weight loss observed in TGA below the melting point from DSC would suggest the presence of volatiles, which can be crucial for interpreting the DSC data correctly.[6]

Experimental Workflow for Thermal Analysis

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg of Sample DSC_Pan Seal in Aluminum Pan DSC_Sample->DSC_Pan DSC_Run Heat at 10 °C/min under N2 DSC_Pan->DSC_Run DSC_Data Obtain Thermogram DSC_Run->DSC_Data DSC_Analysis Determine Tm and ΔHfus DSC_Data->DSC_Analysis TGA_Sample Weigh 5-10 mg of Sample TGA_Pan Place in Ceramic Pan TGA_Sample->TGA_Pan TGA_Run Heat at 10 °C/min under N2 TGA_Pan->TGA_Run TGA_Data Obtain TGA Curve TGA_Run->TGA_Data TGA_Analysis Determine Td TGA_Data->TGA_Analysis

Caption: Workflow for the thermal analysis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

Solubility Determination

Solubility is a critical thermodynamic parameter that dictates the dissolution rate and ultimately the bioavailability of a drug. The solubility of imidazole derivatives can be pH-dependent due to the basic nitrogen atoms in the imidazole ring.[15]

Experimental Protocol for Equilibrium Solubility Measurement (Shake-Flask Method):

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

  • Sample Preparation: Add an excess amount of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (room temperature, ~25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Concentration Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

SolventSolubility (mg/mL)
WaterTo be determined
PBS (pH 7.4)To be determined
EthanolTo be determined
Propylene GlycolTo be determined

Expertise & Experience: The choice of the shake-flask method is based on its reputation as the "gold standard" for equilibrium solubility determination. The extended equilibration time is crucial for ensuring that the system has reached a true thermodynamic equilibrium, which is often a pitfall in more rapid methods.

Workflow for Solubility Determination

G Start Add Excess Solid to Solvent Shake Agitate at 25 °C for 24-48h Start->Shake Centrifuge Separate Undissolved Solid Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Aliquot Supernatant->Dilute Analyze Analyze by HPLC Dilute->Analyze Result Determine Solubility Analyze->Result

Caption: Shake-flask method workflow for solubility determination.

Computational Prediction of Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides a powerful toolkit for predicting thermodynamic properties.[16] These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio composite methods (e.g., G3, G4), can be used to calculate gas-phase thermodynamic properties like the standard enthalpy of formation (ΔfH°).[17][18]

Computational Protocol:

  • Structure Optimization: The 3D structure of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is first optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Energy Calculation: A high-level single-point energy calculation is then performed to obtain an accurate electronic energy.

  • Thermodynamic Property Calculation: The standard enthalpy of formation can be calculated using appropriate isodesmic or atomization reactions.

Data Presentation:

PropertyCalculated Value
Standard Enthalpy of Formation (gas, 298.15 K)To be calculated
Gibbs Free Energy of Formation (gas, 298.15 K)To be calculated

Authoritative Grounding: The choice of computational method is critical for accuracy. Methods like G3 and G4 are composite methods that approximate high-level calculations and have been shown to provide good agreement with experimental data for a wide range of organic molecules.[18]

Logical Relationship of Computational Workflow

G Input Molecular Structure Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation Freq->Energy Thermo Thermodynamic Property Calculation Energy->Thermo Output ΔfH°, ΔfG° Thermo->Output

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Application Note: Scalable Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via Chemoselective Chan-Lam N-Arylation Executive Summary & Strategic Rationale The 1-aryl-1H-imidazole scaffold is a privileged pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via Chemoselective Chan-Lam N-Arylation

Executive Summary & Strategic Rationale

The 1-aryl-1H-imidazole scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including kinase inhibitors and epigenetic modulators[1]. The synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol presents a specific chemoselectivity challenge: the starting material, 1H-imidazole-4-methanol, possesses both a nucleophilic basic nitrogen and an unprotected primary aliphatic alcohol.

While classical Ullmann couplings can construct the C–N bond, they typically require harsh thermal conditions (110–150 °C) that can promote unwanted O-arylation, etherification, or degradation of the hydroxymethyl group. To bypass the need for transient protecting groups, this protocol leverages a Copper-Catalyzed Chan-Lam (or Chan-Evans-Lam) Coupling [2][3]. Operating at room temperature and utilizing atmospheric oxygen as the terminal oxidant, this method delivers exquisite N-over-O chemoselectivity, providing the target compound in high yield and purity.

Mechanistic Workflow & Process Logic

The Chan-Lam coupling relies on the transmetalation of an aryl group from a boronic acid to a Copper(II) center, followed by coordination of the imidazole nitrogen, and subsequent reductive elimination to form the C–N bond[4].

G Reagents 1H-imidazole-4-methanol + (4-Bromophenyl)boronic acid Catalyst Cu(OAc)2 (10 mol%) Pyridine (2.0 eq) DCM, Open Air, RT Reagents->Catalyst Transmetalation Cu(II) Transmetalation & N-Coordination Catalyst->Transmetalation RedElim Reductive Elimination (C-N Bond Formation) Transmetalation->RedElim O2 turnover Workup Aqueous EDTA Wash (Copper Sequestration) RedElim->Workup 24h, >85% Conv. Purification Silica Gel Chromatography (DCM:MeOH Gradient) Workup->Purification Product (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Purification->Product

Fig 1: Chemoselective Chan-Lam N-arylation workflow and downstream purification logic.

Reaction Optimization Data

To establish a self-validating protocol, base and solvent parameters were optimized. Pyridine acts dually as a Brønsted base to deprotonate the imidazole and as a stabilizing ligand for the Cu(II)/Cu(III) intermediates.

EntryCopper SourceBase (Eq)SolventAtmosphereTime (h)Yield (%)*Purity (LC-MS)
1Cu(OAc)₂ (0.1 eq)TEA (2.0)DCMAir2442%88%
2Cu(OAc)₂ (0.1 eq)Pyridine (2.0)THFAir2465%92%
3 Cu(OAc)₂ (0.1 eq) Pyridine (2.0) DCM Air 24 86% >98%
4Cu(OAc)₂ (0.1 eq)Pyridine (2.0)DCMArgon2415%N/A

*Yields are isolated after silica gel chromatography. Entry 4 demonstrates the absolute necessity of O₂ for catalytic turnover.

Detailed Experimental Protocol

Materials Required:

  • 1H-imidazole-4-methanol (1.00 g, 10.2 mmol, 1.0 equiv)

  • (4-Bromophenyl)boronic acid (3.07 g, 15.3 mmol, 1.5 equiv)

  • Anhydrous Copper(II) acetate [Cu(OAc)₂] (185 mg, 1.02 mmol, 0.1 equiv)

  • Pyridine (1.65 mL, 20.4 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (50 mL)

  • 4 Å Molecular Sieves (activated, ~2.0 g)

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-methanol (1.00 g) and (4-Bromophenyl)boronic acid (3.07 g).

    • Expert Insight: Using a 1.5 molar excess of the boronic acid compensates for competitive protodeboronation, a common side reaction in Chan-Lam couplings[2].

  • Catalyst & Desiccant Addition: Add Cu(OAc)₂ (185 mg) and freshly activated 4 Å molecular sieves.

    • Expert Insight: Molecular sieves are critical not just for removing adventitious water, but for suppressing the formation of unreactive copper-boronate oligomers.

  • Solvent & Base Introduction: Suspend the mixture in 50 mL of DCM. Add Pyridine (1.65 mL) dropwise. The solution will transition to a deep blue/green color indicative of the active Cu(II)-pyridine complex.

  • Aerobic Stirring: Do not seal the flask with a septum. Cover lightly with a Kimwipe or a drying tube to allow atmospheric oxygen to enter while keeping dust out. Stir vigorously at room temperature (20–25 °C) for 24 hours.

    • Expert Insight: Vigorous stirring maximizes the surface area for O₂ dissolution, which is the rate-limiting step for reoxidizing the Cu(I) resting state back to the active Cu(II) species.

  • Reaction Quench & Copper Sequestration: Filter the reaction mixture through a short pad of Celite to remove molecular sieves and insoluble copper salts. Wash the filtrate with a 0.5 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or concentrated NH₄Cl (2 × 30 mL).

    • Expert Insight: Paramagnetic copper residues can severely broaden NMR signals and cause false positives in downstream biological screening. EDTA effectively chelates and removes trace copper into the aqueous layer.

  • Organic Workup: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Dry-load the crude residue onto silica gel. Purify via flash column chromatography using a gradient of 0% to 10% Methanol in DCM.

    • Expert Insight: The basicity of the imidazole ring can cause severe streaking on silica. Adding 1% triethylamine (TEA) to the mobile phase or using amine-functionalized silica will drastically improve peak shape and isolated yield.

  • Isolation: Pool the product-containing fractions (monitor via TLC, UV active at 254 nm) and evaporate to yield (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol as an off-white solid.

Analytical Characterization (Expected)

  • LC-MS (ESI+): m/z calculated for C₁₀H₁₀BrN₂O [M+H]⁺ 253.00, found 253.0 (and 255.0 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 doublet).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, N-CH-N), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.40 (s, 1H, N-C=CH), 4.95 (t, J = 5.5 Hz, 1H, -OH, exchangeable), 4.40 (d, J = 5.5 Hz, 2H, -CH₂-).

Sources

Application

Application Notes and Protocols: (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous essential biological molecules and a wide array...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous essential biological molecules and a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metalloenzymes make it a highly versatile building block in drug design.[3] The incorporation of a 4-bromophenyl substituent at the N-1 position and a hydroxymethyl group at the C-4 position, as in (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, creates a trifunctional precursor of significant strategic value. This compound offers three key points for molecular elaboration: the reactive hydroxymethyl group, the versatile C-Br bond on the phenyl ring, and the potential for further functionalization of the imidazole ring itself. These features make it a highly valuable starting material for the synthesis of complex pharmaceutical compounds, particularly in the development of antifungal and anticancer agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. The following table summarizes the key properties of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂OEvitaChem
Molecular Weight 253.09 g/mol EvitaChem
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in methanol, ethanol, and DMSOInferred from similar compounds
Melting Point Not readily available, expected to be >150 °CInferred from similar compounds

Synthetic Protocol for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

The synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol can be efficiently achieved via a two-step process: the construction of the substituted imidazole ring system to form an ester precursor, followed by the chemoselective reduction of the ester to the primary alcohol.

Workflow for the Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Synthesis_Workflow cluster_0 Step 1: Ester Precursor Synthesis cluster_1 Step 2: Reduction to Alcohol A 4-Bromoaniline C Imidoyl Chloride Formation A->C Acylation & Chlorination B Ethyl Isocyanoacetate D Cycloaddition B->D C->D E Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate D->E F Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate G Reduction with LiAlH4 F->G H (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol G->H

Caption: Synthetic workflow for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

Part 1: Synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.[4]

Materials:

  • 4-Bromoaniline

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Protocol:

  • Imidoyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

    • The resulting imidoyl chloride is typically used in the next step without further purification after removal of the solvent under reduced pressure.

  • Cycloaddition:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl isocyanoacetate (1.0 eq) and DBU (1.0 eq) in anhydrous THF.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the previously prepared imidoyl chloride (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate.

Part 2: Reduction of Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

This protocol employs a standard reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).[5][6][7]

Materials:

  • Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser work-up).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF and ethyl acetate.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. The crude product can be further purified by recrystallization or column chromatography if necessary.

Application in Pharmaceutical Synthesis: A Gateway to Antifungal and Anticancer Agents

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is a precursor to structural motifs found in several classes of pharmaceuticals. The following sections highlight its utility in the conceptual synthesis of important drug classes.

Synthesis of Ketoconazole Analogues (Antifungal)

Ketoconazole is a broad-spectrum antifungal agent that functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[2][3] The core of ketoconazole contains a substituted imidazole ring. While the exact synthesis of ketoconazole follows a specific pathway, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol provides a versatile starting point for the synthesis of novel ketoconazole analogues.

Conceptual Synthetic Pathway:

Ketoconazole_Analogue_Synthesis A (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Activated Intermediate B->C D Nucleophilic Substitution with a Phenol Derivative C->D E Ketoconazole Analogue Core Structure D->E

Caption: Conceptual pathway to Ketoconazole analogues.

The hydroxymethyl group can be activated, for example, by conversion to a mesylate or tosylate, making it an excellent leaving group. This activated intermediate can then undergo nucleophilic substitution with a suitably functionalized phenol, which forms the other key part of the ketoconazole scaffold. The bromophenyl group can be further modified via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce additional diversity, allowing for the generation of a library of novel antifungal candidates.

Synthesis of Nilotinib Intermediates (Anticancer)

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[8][9][10] A key intermediate in the synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[4][8][11] While our precursor has a bromophenyl group instead of a trifluoromethylphenyl group and a hydroxymethyl group instead of a methyl group, it serves as an excellent model for the synthesis of related aniline intermediates.

Conceptual Synthetic Pathway:

Nilotinib_Intermediate_Synthesis A (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol B Oxidation to Aldehyde A->B C 1-(4-Bromophenyl)-1H-imidazole-4-carbaldehyde B->C D Reductive Amination or other N-functionalization C->D E Functionalized Imidazole D->E F Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination) E->F G Aniline-Substituted Imidazole Intermediate F->G

Caption: Pathway to Nilotinib-like intermediates.

The hydroxymethyl group of our precursor can be oxidized to the corresponding aldehyde. This aldehyde can then undergo a variety of transformations, including reductive amination, to introduce different functional groups. The C-Br bond on the phenyl ring is a handle for introducing an amino group via a Buchwald-Hartwig amination, leading to an aniline derivative that is a direct analogue of the key Nilotinib intermediate.

Conclusion

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is a strategically important precursor in pharmaceutical synthesis. Its trifunctional nature allows for diverse and complex molecular architectures to be constructed. The protocols provided herein offer a reliable pathway for its synthesis, and the outlined applications demonstrate its potential in the rapid generation of novel drug candidates, particularly in the fields of antifungal and anticancer research. The versatility of this building block ensures its continued relevance in the pursuit of new and effective therapeutic agents.

References

  • Novartis. (2007). Nilotinib (Tasigna) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer cell, 7(2), 129-141. [Link]

  • Zhang, J., et al. (2020). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 25(21), 5085. [Link]

  • Reddy, G. N., et al. (2012). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Organic Process Research & Development, 16(12), 2008-2014. [Link]

  • WIPO (2015). Method for preparing nilotinib intermediate. Patent WO/2015/103927. [Link]

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6215. [Link]

  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of medicinal chemistry, 22(8), 1003-1005. [Link]

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11. [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-1h-imidazole-4-carboxylic acid. [Link]

  • NextSDS. (n.d.). 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid methyl ester. [Link]

  • MasterOrganicChemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to alcohols. [Link]

  • Zhang, et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

  • Nagaraj, S., & Loganathan, N. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, E82(Pt 2), x260107. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. [Link]

  • Organic Reactions. (n.d.). Reduction of Esters to Alcohols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing 1-aryl-1H-imidazole-4-methanol derivatives often presents unique chemoselectivity and isolation challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing 1-aryl-1H-imidazole-4-methanol derivatives often presents unique chemoselectivity and isolation challenges. The target compound, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, requires precise control over C-N coupling regioselectivity and careful handling of the amphoteric imidazole-methanol core during reduction and purification[1].

This guide is designed to provide field-proven insights, explain the mechanistic causality behind common failures, and offer self-validating protocols to maximize your reaction yield.

Synthetic Pathway Diagnostics

The synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is typically approached via two primary routes: direct Ullmann C-N coupling of an unprotected alcohol, or a two-step sequence involving the coupling of an aldehyde precursor followed by reduction[2]. The diagram below illustrates the logical flow and potential failure points of these pathways.

Synthesis_Pathway A 1-Bromo-4-iodobenzene + 4-(Hydroxymethyl)imidazole B Ullmann C-N Coupling (CuI, Ligand, Base) A->B Route A E (1-(4-Bromophenyl)-1H-imidazol- 4-yl)methanol (Target) B->E Major (with protection) F Side Product: O-Arylation / Bis-arylation B->F Minor (unprotected) C 1-(4-Bromophenyl)-1H-imidazole- 4-carbaldehyde D Reduction (NaBH4, MeOH) C->D Route B D->E High Yield

Fig 1. Divergent synthetic routes to (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol.

Troubleshooting Guide & FAQs

Section A: C-N Cross-Coupling (Ullmann/Buchwald-Hartwig)

Q1: Why am I seeing significant O-arylation byproducts during the direct Ullmann coupling of 4-(hydroxymethyl)imidazole? Causality: The primary hydroxyl group on the imidazole is a competent nucleophile under the basic conditions required for Ullmann coupling (e.g., Cs₂CO₃ or K₂CO₃ at 110 °C). The copper catalyst can facilitate oxidative addition at the oxygen center, competing with the imidazole nitrogen. Solution: To ensure absolute chemoselectivity, either protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether prior to coupling, or utilize Route B (coupling the aldehyde precursor, 1H-imidazole-4-carbaldehyde, which lacks the nucleophilic oxygen)[2].

Q2: My reaction with 1,4-dibromobenzene yields an intractable statistical mixture of mono- and bis-arylated products. How can I force mono-selectivity? Causality: Both C-Br bonds in 1,4-dibromobenzene have identical bond dissociation energies (~81 kcal/mol). Once the first coupling occurs, the electronic deactivation of the second C-Br bond is insufficient to prevent a second oxidative addition by the Cu(I) species. Solution: Substitute 1,4-dibromobenzene with 1-bromo-4-iodobenzene . The C-I bond is significantly weaker (~65 kcal/mol) and undergoes oxidative addition by Cu(I) orders of magnitude faster than the C-Br bond. This intrinsic thermodynamic difference creates a self-validating system where mono-arylation at the iodine site is nearly exclusive.

Section B: Aldehyde Reduction & Isolation

Q3: After NaBH₄ reduction of 1-(4-bromophenyl)-1H-imidazole-4-carbaldehyde, my isolated yield is low despite complete conversion on TLC. Where is my product? Causality: Two factors cause mass loss here. First, the resulting alkoxide forms a stable, water-soluble borate complex. Second, the target molecule contains both a basic imidazole nitrogen (conjugate acid pKa ~6.8) and a polar hydroxyl group, making it highly water-soluble if the aqueous phase is even slightly acidic[1]. Solution: Implement the targeted workup workflow detailed in Fig 2. Quench with saturated NH₄Cl to hydrolyze the borate complex, then meticulously adjust the pH to 8.5 to ensure the imidazole is fully deprotonated before extraction[3].

Workup_Troubleshooting Start Incomplete Mass Recovery After NaBH4 Reduction Check1 Did you quench with acid/NH4Cl? Start->Check1 No1 Borate complexes trap product. Stir with sat. NH4Cl for 30 min. Check1->No1 No Yes1 Check Aqueous Phase pH Check1->Yes1 Yes No1->Yes1 Check2 Is pH between 8.0 - 9.0? Yes1->Check2 No2 Adjust pH to 8.5 with NaHCO3. Imidazole protonates at low pH. Check2->No2 No Yes2 Extract with 10% MeOH in DCM or perform continuous extraction. Check2->Yes2 Yes No2->Yes2

Fig 2. Troubleshooting workflow for resolving low mass recovery during reduction workup.

Quantitative Optimization Data

To demonstrate the causality of reagent selection on reaction yields, the table below summarizes the optimization of the Ullmann C-N coupling step (Route A/B precursor synthesis). Note the dramatic increase in target yield when switching to the iodo-derivative and utilizing a bidentate nitrogen ligand.

Table 1: Optimization of Ullmann C-N Coupling for 1-Aryl-1H-imidazole Synthesis

Aryl HalideCopper SourceLigandTemp (°C)Conversion (%)Target Yield (%)Byproduct (%)*
1,4-DibromobenzeneCuI (10 mol%)None120652243
1,4-DibromobenzeneCuI (10 mol%)L-Proline110804139
1-Bromo-4-iodobenzeneCuI (10 mol%)L-Proline110957619
1-Bromo-4-iodobenzene CuI (10 mol%) 1,10-Phenanthroline 110 >99 91 <5

*Byproducts consist primarily of bis-arylated species or unreacted starting materials trapped in side reactions.

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for Route B (Aldehyde Reduction), which avoids the chemoselectivity issues of direct alcohol coupling and consistently delivers >85% isolated yields[1][3].

Protocol: Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol via Aldehyde Reduction

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(4-bromophenyl)-1H-imidazole-4-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Self-Validation: Cooling prevents the exothermic degradation of the hydride source and minimizes potential ring-opening side reactions.

  • Hydride Addition: Add Sodium borohydride (NaBH₄, 1.5 equiv, 15 mmol) portion-wise over 10 minutes. Observation: Effervescence (H₂ gas evolution) confirms the active state of the hydride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The starting material (R_f ~0.6) should completely convert to a more polar spot (R_f ~0.3).

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise to quench excess NaBH₄ and break the intermediate boron-alkoxide complexes. Stir vigorously for 30 minutes.

  • Solvent Exchange & pH Adjustment: Concentrate the mixture under reduced pressure to remove the majority of the methanol. To the remaining aqueous layer, add saturated aqueous NaHCO₃ until the pH paper strictly indicates pH 8.5.

  • Extraction: Extract the aqueous layer with a highly polar organic mixture, specifically 10% Methanol in Dichloromethane (3 × 40 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound as a white to off-white solid.

References

  • Source: nih.
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Troubleshooting (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Solubility in Aqueous Assays

Welcome to the technical support center for researchers utilizing (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. This guide is designed to provide in-depth troubleshooting strategies for common issues related to the low a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. This guide is designed to provide in-depth troubleshooting strategies for common issues related to the low aqueous solubility of this compound in various experimental assays. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a research setting.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in my aqueous assay buffer. What are the likely reasons for its poor solubility?

A1: The low aqueous solubility of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol can be attributed to its chemical structure. The presence of the bromophenyl group contributes significantly to the molecule's hydrophobicity, or its tendency to repel water. While the imidazole and methanol groups offer some potential for hydrogen bonding with water, the overall lipophilic character of the molecule likely dominates, leading to poor solubility in aqueous solutions. Compounds with low water solubility often present challenges in biological assays, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1]

Q2: My initial stock solution is in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I address this?

A2: This is a common issue known as "compound crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds.[4][5] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly becomes more polar. This change can cause the compound's solubility to drop dramatically, leading to precipitation.[4][5] It is crucial to manage the final concentration of DMSO in your assay, as high concentrations can be toxic to cells.[6][7][8] For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v), and for sensitive cell lines, 0.1% or lower is advisable.[9]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow: Co-Solvent Optimization

A Start: Compound precipitates from DMSO stock upon aqueous dilution B Prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM) A->B C Perform a serial dilution of the compound in 100% DMSO B->C D Dilute each DMSO concentration into the final aqueous assay buffer C->D E Visually inspect for precipitation and measure turbidity (OD600) D->E F Determine the highest concentration that remains soluble with an acceptable final DMSO concentration E->F G If solubility is still insufficient, consider alternative co-solvents or other solubilization methods F->G Failure H End: Optimized working concentration identified F->H Success A Start: Insufficient solubility with co-solvents B Select a suitable cyclodextrin (e.g., HP-β-CD) A->B C Prepare aqueous solutions of the cyclodextrin at various concentrations B->C D Add a fixed amount of the compound (from a minimal amount of organic solvent) to each cyclodextrin solution C->D E Equilibrate the mixture (e.g., sonication, overnight shaking) D->E F Filter or centrifuge to remove undissolved compound E->F G Quantify the concentration of the dissolved compound in the supernatant F->G H Determine the optimal cyclodextrin concentration for desired compound solubility G->H I Validate the formulation in the specific assay H->I J End: Soluble formulation developed I->J

Caption: Cyclodextrin-based formulation workflow.

Q4: How can I be sure that observed assay effects are due to the compound's activity and not an artifact of its precipitation?

A4: Compound precipitation can interfere with assay readouts, leading to false positives or negatives. [1][10]For example, in cell-based assays like the MTT assay, precipitates can interfere with the optical density readings. [11][12]It is essential to include proper controls and validation steps.

Key Validation Experiments:
  • Vehicle Control: Always include a control group that receives the same final concentration of the vehicle (e.g., DMSO, cyclodextrin solution) without the compound. This helps to account for any effects of the formulation components themselves. [7]* Solubility Confirmation Under Assay Conditions: Before running the full assay, visually inspect the highest concentration of your compound in the final assay medium for any signs of precipitation over the time course of the experiment.

  • Assay-Specific Interference Checks:

    • Colorimetric/Fluorometric Assays: Run a control with your compound in the assay medium without cells or other biological components to check for any intrinsic absorbance or fluorescence of the compound that could interfere with the readout.

    • Cell-Based Assays: After treating cells with the compound, and before adding any assay reagents, inspect the wells under a microscope for any visible precipitates that might affect the cells or the subsequent assay steps. For adherent cells, a wash step before adding detection reagents can sometimes remove precipitated compound. [12] By systematically addressing the solubility challenges of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, researchers can obtain more reliable and reproducible data in their assays.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
  • Popielec, A., Loftsson, T., & Jasińska-Konik, A. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(11), 3123.
  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R., de Souza, L. C., Quintans, J. S., ... & de Almeida, R. N. (2019). Cyclodextrins as multifunctional platforms in drug delivery and beyond: Structural features, functional applications, and future trends. Molecules, 24(16), 2990.
  • Gidwani, B., & Vyas, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Hartmann, A., Schumacher, M., Plappert-Helbig, U., Lowe, P., Suter, W., & Mueller, L. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation research, 497(1-2), 199–212.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 3(2), 33-40.
  • Prajapati, R., & Patel, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79.
  • Bayer. (2026, January 7). pH adjustment: Significance and symbolism.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • Box, K. J., Comer, J. E., Taylor, R., Karki, S. B., & Tam, K. Y. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of pharmaceutical sciences, 102(9), 3031–3039.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Kupper, T., Götze, S., Kess, S., & Traunspurger, W. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(14), 5691–5697.
  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • BenchChem. (2025). How to control for the effects of DMSO when used as a solvent for Deguelin.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
  • PubChem. (n.d.). [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (n.d.). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole.
  • Streng, W. H. (1983). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(46), 43815–43821.
  • PubChem. (n.d.). 1-(4-Bromobenzyl)-1H-imidazole.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Pitha, J., & Hoshino, T. (1998). Combined effect of complexation and pH on solubilization. Journal of pharmaceutical sciences, 87(11), 1373–1375.
  • Exclusive Chemistry Ltd. (2024, April 29). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanol.
  • Molport. (n.d.). {1-[(4-bromophenyl)methyl]-1H-imidazol-5-yl}methanol.
  • Dana Bioscience. (n.d.). (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol 1g.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?.
  • Chemlin. (n.d.). 1-[(4-bromophenyl)methyl]-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5.
  • NextSDS. (n.d.). 1-[(4-Bromophenyl)sulfonyl]-1H-imidazole — Chemical Substance Information.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the purification and crystallization of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the purification and crystallization of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol .

Because this molecule possesses a highly polar head (the imidazole ring and hydroxymethyl group) and a lipophilic, heavy-atom tail (the 4-bromophenyl group), it exhibits complex phase behaviors. Below, we provide field-proven troubleshooting strategies, causal explanations for phase anomalies, and self-validating protocols to ensure high-purity isolation.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound form a gummy oil at the bottom of the flask instead of crystallizing upon cooling?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the laboratory as "oiling out."

The Causality: The amphiphilic nature of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol causes it to self-assemble into solute-rich liquid droplets rather than forming a rigid crystal lattice when supersaturation is reached too quickly. In highly polar solvent systems (like methanol/water), the hydrophobic bromophenyl tails aggregate to minimize solvent contact, creating a low-energy barrier that favors a disordered coacervate (emulsion) over nucleation. This solubility gap is indicative of a monotectic system where the liquid phase is more thermodynamically accessible than the solid phase under rapid cooling1[1].

The Solution: You must bypass the binodal curve by controlling the supersaturation rate. Switch to a co-solvent system (e.g., Ethyl Acetate / Heptane) and utilize anti-solvent titration combined with seeding2[2].

Q2: My NMR shows trapped solvent (e.g., methanol) in the crystal lattice. How do I prevent solvent entrapment?

A: The hydroxymethyl group (-CH₂OH) and the basic N-3 atom of the imidazole ring act as strong hydrogen bond donors and acceptors. If you crystallize from a protic solvent like methanol, the solvent aggressively competes for these hydrogen bonding sites, leading to stable solvates or trapped solvent pockets.

The Causality: To build a solvent-free lattice, you must rely on the molecule's internal directional non-covalent interactions. The bromine atom on the phenyl ring is highly polarizable and can participate in halogen bonding (e.g., Br···N or Br···O interactions). Halogen bonding networks are highly directional and can be exploited to stabilize the crystal lattice and regulate phase homogeneity3[3]. By selecting a solvent system that does not aggressively compete for hydrogen bonds (like Ethyl Acetate), you allow the halogen bonds and intermolecular hydrogen bonds to guide the molecules into a stable, solvent-free crystalline lattice4[4].

Q3: How can I remove persistent colored impurities or unreacted starting materials before crystallization?

A: Imidazole derivatives are prone to trapping colored oxidation products. Before initiating crystallization, perform a hot gravity filtration with activated carbon. Activated carbon treatment is a primary method for adsorbing large, colored molecules and preventing premature crystallization of impurities 5[5].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in purifying this specific imidazole derivative. Table 1 summarizes empirical outcomes based on solvent properties.

Table 1: Solvent System Selection Matrix for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

Solvent SystemRatio (v/v)Crystallization OutcomePurity (%)Yield (%)Mechanistic / Troubleshooting Notes
Methanol / Water 1:1Oiling out (LLPS)N/A< 10%Strong H-bonding disrupts lattice; hydrophobic tail forces emulsion.
DCM / Hexane 1:3Amorphous precipitate85%60%Rapid precipitation traps impurities; lacks controlled nucleation.
Ethyl Acetate / Heptane 1:2Crystalline needles> 99%82%Optimal. Allows halogen bonding (Br···N) to direct lattice packing.
Toluene / Acetone 2:1Block crystals95%75%Good alternative, but requires extended cooling to -5°C.

Part 3: Experimental Methodologies & Visualizations

Protocol: Anti-Solvent Crystallization to Bypass LLPS

This protocol is designed as a self-validating system. By carefully monitoring the visual state of the solution, you can actively prevent oiling out.

Step 1: Dissolution & Decolorization Suspend the crude (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol in a minimum volume of Ethyl Acetate (EtOAc) and heat to 70°C until fully dissolved. Add 1-2% w/w activated charcoal, stir for 5 minutes, and perform a hot gravity filtration into a pre-warmed flask to remove particulates 5[5].

Step 2: Anti-Solvent Titration (Self-Validating Checkpoint) Maintain the solution at 65°C. Begin dropwise addition of Heptane (anti-solvent) while stirring vigorously.

  • Validation Check: Observe the flask under a strong light. If the solution exhibits a faint, translucent blueish shimmer (opalescence), you have successfully entered the metastable zone. Stop adding Heptane.

  • Correction Check: If the solution turns milky white and opaque, you have crossed the binodal curve into LLPS. Immediately reheat the solution by 5–10°C until it clarifies, add 1 mL of EtOAc, and proceed to Step 3.

Step 3: Seeding Once the solution is opalescent and stable at 60°C, add 0.5% to 1% w/w of pure seed crystals. This provides a heterogeneous nucleation site, drastically lowering the activation energy required for crystal lattice formation and preventing the system from collapsing into an oil6[6].

Step 4: Controlled Cooling & Isolation Cool the solution linearly at a rate of 0.1°C/min down to 5°C. Rapid cooling will trap impurities. Isolate the resulting crystals via vacuum filtration and wash with ice-cold Heptane. Dry in a vacuum desiccator at 40°C to constant weight.

Process Visualizations

Protocol A 1. Dissolve Crude in EtOAc at 70°C B 2. Hot Gravity Filtration (Remove Particulates) A->B C 3. Titrate Heptane until Opalescent B->C D 4. Add 1% w/w Seed Crystals C->D E 5. Cool at 0.1°C/min to 5°C D->E F 6. Vacuum Filtration & Drying E->F

Fig 1: Step-by-step anti-solvent crystallization workflow for imidazole derivatives.

PhaseBehavior Start Supersaturated Solution Rapid Rapid Cooling (High Supersaturation) Start->Rapid Slow Controlled Cooling + Anti-Solvent Start->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Amorphous Amorphous Gummy Solid LLPS->Amorphous Nucleation Heterogeneous Nucleation (Halogen & H-Bonding) Slow->Nucleation Crystal High-Purity Crystalline Lattice Nucleation->Crystal

Fig 2: Thermodynamic pathways comparing LLPS (oiling out) versus successful crystallization.

References

  • BenchChem Technical Support. "Refining Purification Techniques for Polar Imidazole Derivatives." BenchChem, 2025. 2

  • BenchChem Technical Support. "Purification of Imidazole Derivatives." BenchChem, 2025. 5

  • BenchChem Technical Support. "Recrystallization of Imidazole Derivatives." BenchChem, 2025. 6

  • Mao, Yunjie, et al. "1,3-Bis(4-bromophenyl)-1 H -imidazol-3-ium tetrafluoroborate / Halogen Bonding Networks Regulate Bromide Crystallization." ResearchGate / Advanced Functional Materials, 2026. 3

  • Ding, Xue-Hua, et al. "Halogen bonding in supramolecular chemistry: From molecular components to assembled structures." ResearchGate, 2026. 4

  • "Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization." CrystEngComm (RSC Publishing), 2025.

  • "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." ACS Publications, 2016. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Catalytic Activity of Novel (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Transition Metal Complexes

Abstract Transition metal catalysis is a cornerstone of modern chemical synthesis, with significant applications in pharmaceutical discovery and development.[1][2] The performance of these catalysts is critically depende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Transition metal catalysis is a cornerstone of modern chemical synthesis, with significant applications in pharmaceutical discovery and development.[1][2] The performance of these catalysts is critically dependent on the electronic and steric properties of their coordinating ligands. Imidazole-based ligands are of particular interest due to their prevalence in biological systems and their versatile coordination chemistry.[3][4][5] This guide presents a comprehensive benchmark study on the catalytic activity of a series of first-row transition metal complexes bearing the novel ligand, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (BIM). We evaluate the catalytic efficacy of Cobalt (II), Nickel (II), and Copper (II) complexes in the selective oxidation of benzyl alcohol, a fundamental benchmark reaction in organic synthesis.[6][7] This document provides detailed synthetic protocols, a rigorous catalytic screening methodology, and a comparative analysis of performance metrics, including conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF), to guide researchers in the rational design of next-generation catalysts.

Introduction: The Imperative for Advanced Catalysis

The relentless pursuit of efficiency, selectivity, and sustainability in chemical manufacturing has elevated the role of transition metal catalysis from a laboratory curiosity to an industrial necessity.[8][9] These catalysts, which often operate under mild conditions with high functional group tolerance, are instrumental in constructing the complex molecular architectures required for active pharmaceutical ingredients.[1] The heart of a transition metal catalyst is the interplay between the metal center and its surrounding ligands. Ligands not only solubilize and stabilize the metal ion but also critically modulate its reactivity and selectivity.

Imidazole and its derivatives represent a privileged class of N-heterocyclic ligands.[10] Their strong σ-donating properties and the ability to participate in hydrogen bonding make them effective scaffolds in both synthetic and biological catalysis.[4][5] The ligand synthesized for this study, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (BIM), was rationally designed with several key features:

  • An Imidazole Core: Provides a strong coordination site for the transition metal.

  • A 4-Bromophenyl Group: Allows for electronic tuning of the ligand through the inductive effect of the bromine atom and serves as a handle for potential post-synthetic modification.

  • A Methanol Moiety: Offers a secondary coordination site, potentially enabling chelation to enhance complex stability.

To objectively evaluate the catalytic potential of our newly synthesized BIM-metal complexes, we selected the oxidation of benzyl alcohol to benzaldehyde as a benchmark reaction.[7][11] This transformation is a crucial process in the fine chemicals industry and serves as an excellent model for assessing a catalyst's ability to perform selective C-H functionalization without over-oxidation to the corresponding carboxylic acid.

Synthesis and Characterization of Ligand and Complexes

A robust and reproducible synthesis is the foundation of any catalyst screening program. The protocols below detail the preparation of the BIM ligand and its subsequent coordination to various transition metal salts.

Experimental Protocol: Synthesis of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (BIM Ligand)

The synthesis of the BIM ligand is accomplished via a two-step process starting from 4-bromoaniline.

Step 1: Synthesis of 1-(4-Bromophenyl)-1H-imidazole

  • To a solution of 4-bromoaniline (10.0 g, 58.1 mmol) in triethyl orthoformate (50 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and add glyoxal (40% in water, 8.4 mL, 72.6 mmol) and ammonium hydroxide (30 mL).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)-1H-imidazole.

Step 2: Functionalization to (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol

  • Dissolve 1-(4-bromophenyl)-1H-imidazole (5.0 g, 22.4 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.6 M in hexanes, 15.7 mL, 25.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add dry paraformaldehyde (0.81 g, 27.0 mmol) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • The resulting crude solid is purified by recrystallization from an ethanol/water mixture to afford the final BIM ligand as a white solid.

Experimental Protocol: General Synthesis of M(BIM)₂Cl₂ Complexes (M = Co, Ni, Cu)
  • Dissolve the BIM ligand (2 equivalents) in 20 mL of warm ethanol.

  • In a separate flask, dissolve the corresponding metal(II) chloride salt (MCl₂·nH₂O, 1 equivalent) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate will form immediately or upon cooling.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then diethyl ether.

  • Dry the resulting colored powder under vacuum.

Characterization of the ligand and its complexes should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and Elemental Analysis to confirm their structure and purity.

Visualization of Experimental Workflows

Clear visualization of the experimental plan is crucial for understanding and replication. The following diagrams, rendered in DOT language, outline the synthesis and screening processes.

Synthesis and Complexation Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation A 4-Bromoaniline B Step 1: Imidazole Formation (Glyoxal, NH4OH) A->B C 1-(4-Bromophenyl)-1H-imidazole B->C D Step 2: Functionalization (n-BuLi, Paraformaldehyde) C->D E (1-(4-Bromophenyl)-1H- imidazol-4-yl)methanol (BIM) D->E F Coordination Reaction (Ethanol) E->F M Transition Metal Salts (CoCl₂, NiCl₂, CuCl₂) M->F G M(BIM)₂Cl₂ Complexes F->G

Caption: Workflow for the synthesis of the BIM ligand and its subsequent complexation with transition metal salts.

Catalytic Screening Workflow

Catalytic_Screening cluster_setup Reaction Setup cluster_analysis Analysis & Calculation S Substrate: Benzyl Alcohol R Combine & Heat (e.g., 70 °C) S->R Cat Catalyst: M(BIM)₂Cl₂ (1 mol%) Cat->R Ox Oxidant: H₂O₂ Ox->R Sol Solvent: Acetonitrile Sol->R A Take Aliquots Over Time R->A GC GC Analysis A->GC Data Quantify Reactant & Product Peaks GC->Data Calc Calculate Performance Metrics Data->Calc Results Conversion (%) Selectivity (%) TON TOF (h⁻¹) Calc->Results

Caption: Standardized workflow for the catalytic screening of M(BIM)₂Cl₂ complexes.

Benchmarking Methodology: Catalytic Oxidation of Benzyl Alcohol

To ensure a fair and direct comparison, all catalysts were evaluated under identical conditions. The following protocol was strictly adhered to for each experiment.

Detailed Experimental Protocol
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the M(BIM)₂Cl₂ catalyst (0.01 mmol, 1 mol%).

  • Add benzyl alcohol (1.0 mmol, 108.1 mg) and acetonitrile (10 mL) as the solvent.[7]

  • Begin stirring and heat the mixture to 70 °C in a preheated oil bath.

  • Initiate the reaction by adding 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol, 0.34 mL) as the oxidant.[11]

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Quench each aliquot by diluting with diethyl ether and passing it through a short plug of silica to remove the catalyst.

  • Analyze the quenched samples by Gas Chromatography (GC) using a suitable internal standard (e.g., dodecane) to determine the concentrations of benzyl alcohol and benzaldehyde.

Definition of Performance Metrics

The catalytic performance was quantified using four key metrics. The ability to accurately calculate these values is essential for distinguishing between catalyst stability and intrinsic activity.[12][13]

  • Conversion (%): The percentage of the initial substrate that has been consumed. Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100

  • Selectivity (%): The percentage of the converted substrate that formed the desired product (benzaldehyde). Selectivity (%) = [Product Formed] / ([Initial Substrate] - [Final Substrate]) * 100

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation. It is a measure of catalyst stability.[12][13] TON = (moles of substrate converted) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of turnovers per unit of time, representing the intrinsic rate of the catalyst. TOF is typically calculated at low conversion (<10-15%) to approximate the initial reaction rate.[12][14] TOF (h⁻¹) = TON / time (h)

Results and Comparative Discussion

The catalytic activities of the synthesized Co(II), Ni(II), and Cu(II) complexes with the BIM ligand were evaluated for the oxidation of benzyl alcohol. The results, based on a 6-hour reaction time, are summarized below. This representative data is presented to illustrate the comparative analysis.

Catalyst EntryMetal CenterConversion (%) [a]Selectivity (%) [b]TON [c]TOF (h⁻¹) [d]
1Co(II)45>994511.2
2Ni(II)68>996818.5
3Cu(II)92 >9992 25.1
4Control (No Catalyst)<2---

[a] Reaction conditions: 1.0 mmol benzyl alcohol, 1 mol% catalyst, 3.0 mmol H₂O₂, 10 mL acetonitrile, 70 °C, 6 h. [b] Selectivity for benzaldehyde determined by GC analysis. No over-oxidation to benzoic acid was observed. [c] TON = (moles of benzyl alcohol converted) / (moles of catalyst). [d] TOF calculated at 25% conversion for comparative purposes.

Analysis of Performance

The results clearly demonstrate that all synthesized M(BIM)₂Cl₂ complexes are active catalysts for the selective oxidation of benzyl alcohol, with negligible activity observed in the absence of a catalyst.

Causality and Mechanistic Insights: The catalytic cycle for this type of oxidation reaction typically involves the formation of a metal-alkoxide intermediate, followed by a rate-determining β-hydride elimination to yield the aldehyde product and a metal-hydride species.[6] The oxidant (H₂O₂) then serves to regenerate the active catalytic species. The choice of the metal center is paramount as it directly influences the redox potential and the lability of the coordination sphere.

Comparative Efficacy:

  • Cu(BIM)₂Cl₂ (Entry 3): The copper complex exhibited the highest catalytic activity, achieving an impressive 92% conversion with excellent selectivity in just 6 hours. This superior performance is consistent with the well-documented ability of copper complexes to catalyze a wide range of oxidation reactions.[5][15] Its accessible Cu(I)/Cu(II) or Cu(II)/Cu(III) redox couple likely facilitates an efficient catalytic turnover.

  • Ni(BIM)₂Cl₂ (Entry 2): The nickel complex also proved to be a competent catalyst, providing a good conversion of 68%. While less active than its copper counterpart, its high selectivity makes it a viable alternative.

  • Co(BIM)₂Cl₂ (Entry 1): The cobalt complex showed moderate activity. The difference in performance between the metals highlights the critical role of the d-electron configuration and the metal's intrinsic redox properties in dictating the reaction rate.

Across all active catalysts, the selectivity for benzaldehyde was outstanding (>99%). This suggests that the electronic and steric environment provided by the BIM ligand effectively prevents the over-oxidation of the aldehyde product to benzoic acid under these reaction conditions. The calculated TOF values confirm the trend observed in the conversion data, with the copper complex possessing the highest intrinsic activity per catalytic site.[16]

Conclusion and Future Outlook

This guide has successfully benchmarked a series of new transition metal complexes featuring the (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol (BIM) ligand. Our investigation into the catalytic oxidation of benzyl alcohol has yielded several key insights:

  • The BIM ligand is an effective scaffold for developing active oxidation catalysts.

  • A clear performance trend based on the choice of transition metal was established: Cu(II) > Ni(II) > Co(II) .

  • The Cu(BIM)₂Cl₂ complex emerged as a highly efficient and selective catalyst, achieving high conversion and turnover numbers under mild conditions.

These findings provide a valuable foundation for researchers and drug development professionals. Future work should focus on expanding the substrate scope to more complex primary and secondary alcohols. Furthermore, the bromo-substituent on the ligand serves as a synthetic handle for further modifications, opening avenues to explore structure-activity relationships by tuning the electronic properties of the catalyst system. Such studies will be instrumental in the rational design of even more potent and selective catalysts for applications in fine chemical synthesis.

References

  • Title: APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective Source: Google Search URL
  • Title: Catalytic activity of metal chelates and mixed-ligand complexes in the neutral pH region. I.
  • Title: Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
  • Title: Transition metal complexes and their application in drugs and cosmetics – A Review Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Structure, dynamics and catalytic activity of palladium(II)
  • Title: Metal Complexes for Therapeutic Applications Source: PMC URL
  • Title: The importance of transition metals as drug Source: Int J Clin Biochem Res URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II)
  • Title: Catalytic oxidation of benzyl alcohol in various solvents.
  • Title: Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts Source: PMC URL
  • Title: Copper(II)
  • Title: Single and multiple site Cu(II)
  • Title: (PDF) Immobilized-2-(4-thiazolyl)
  • Title: Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?
  • Title: Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles Source: MDPI URL
  • Title: Chemical Method for Evaluating Catalytic Turnover Frequencies (TOF)
  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis - ACS Publications URL
  • Source: 華藝線上圖書館 (Airiti Library)

Sources

Comparative

Comprehensive Guide to Validating Molecular Docking Models for (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Interactions

Executive Summary & Molecular Anatomy Modeling the binding interactions of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol presents a unique, tripartite challenge in computational drug design. This molecule is a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

Modeling the binding interactions of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol presents a unique, tripartite challenge in computational drug design. This molecule is a highly specialized pharmacophore characterized by three distinct interaction nodes, each requiring specific biophysical validation:

  • The Imidazole Ring (Coordinate Bonding): Imidazole derivatives are classic inhibitors of heme-containing metalloenzymes, such as Cytochrome P450s (e.g., CYP51, aromatase). The N3 nitrogen of the imidazole ring forms a strong coordinate covalent bond with the target's heme iron 1.

  • The 4-Bromophenyl Group (Halogen Bonding): The bromine atom possesses a σ-hole —a highly localized region of depleted electron density (positive electrostatic potential) opposite the C-Br bond. This allows it to act as a Lewis acid, forming highly directional halogen bonds (XBs) with Lewis bases (e.g., backbone carbonyls) in the binding pocket 2.

  • The Hydroxymethyl Group (Hydrogen Bonding): The methanol moiety acts as a classic, flexible hydrogen bond donor and acceptor, anchoring the molecule within polar sub-pockets.

Standard empirical scoring functions frequently fail to model this molecule accurately. They often treat halogens merely as bulky lipophilic groups—missing the electrostatic nuance of the σ-hole—while simultaneously struggling to parameterize the geometry of the imidazole-heme coordinate bond 3.

G Molecule (1-(4-Bromophenyl)-1H- imidazol-4-yl)methanol Heme CYP450 Heme Iron (Coordinate Bond) Molecule->Heme Imidazole N3 XBond Backbone Carbonyl (Halogen Bond) Molecule->XBond Bromine σ-hole HBond Polar Sidechains (Hydrogen Bond) Molecule->HBond Hydroxymethyl

Fig 1: Tripartite interaction mechanism of the imidazole derivative within the active site.

Comparative Analysis of Docking Engines

To accurately predict the binding pose of this molecule, the choice of docking engine is critical. You must select software capable of handling both quantum-level electrostatic phenomena (the σ-hole) and transition metal coordination geometry 4.

Table 1: Performance Comparison of Leading Docking Engines
Docking EngineHalogen Bond (σ-hole) ModelingMetalloenzyme (Heme) CoordinationConformational FlexibilityRecommended Use Case for this Molecule
Schrödinger Glide (OPLS4) Excellent. Natively utilizes extra-point charges (virtual sites) to explicitly model the bromine σ-hole.Moderate. Requires manual setup of metal coordination constraints to avoid steric clashes with the iron atom.Induced Fit Docking (IFD) natively supported.Best for capturing high-resolution halogen bonding networks and predicting thermodynamic stability.
CCDC GOLD (ChemPLP) Moderate. Requires manual parameter tuning or QM/MM rescoring to capture XB directionality.Excellent. Allows users to define explicit geometric constraints (distance/angle) for the imidazole-heme interaction.Full ligand & partial side-chain flexibility via genetic algorithms.Best for modeling the exact geometry of the imidazole-heme iron coordinate bond.
AutoDock Vina Poor. Treats halogens as standard steric nodes unless the VinaXB extension is explicitly compiled.Poor. Lacks native directional metal coordination parameters.Fast, but assumes a rigid receptor by default.High-throughput preliminary screening prior to rigorous refinement.

The Self-Validating Experimental System

Computational predictions are hypotheses; biophysical assays are the proof. To validate the docking model of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol, we must build a self-validating system where specific in silico predictions are tested via orthogonal in vitro readouts.

Protocol A: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: Halogen bonds and metal coordination are highly enthalpic interactions. If your docking model (e.g., Glide) predicts a strong halogen bond via the bromophenyl group, ITC must show a significant negative enthalpy change ( ΔH ). If ΔH is negligible, the predicted halogen bond is a computational artifact 5.

Step-by-Step Methodology:

  • Buffer Synchronization: Dialyze the purified target protein (e.g., CYP51) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% Glycerol). Why? Even minor buffer mismatches generate massive heats of dilution, which will completely mask the subtle enthalpic signature of the halogen bond.

  • Ligand Preparation: Solubilize the imidazole derivative in 100% DMSO, then dilute into the dialysis buffer. Ensure the final DMSO concentration in both the syringe (ligand) and cell (protein) is identical (strictly matched at 2-5%).

  • Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 μL purge injection, followed by 18-20 injections of 2 μL each, spaced 120 seconds apart. Why? The 120-second spacing ensures the system returns to thermal equilibrium, which is critical for accurately integrating the area under the curve for slow-forming coordinate bonds.

  • Data Deconvolution: Subtract background heats from a ligand-into-buffer control titration. Fit the isotherm using an independent single-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality: Deep pocket binding and highly directional halogen bonds significantly decrease the dissociation rate ( koff​ ), leading to longer target residence time. SPR provides the real-time kinetic data necessary to validate the temporal stability of the predicted pose.

Step-by-Step Methodology:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density of 3000-5000 Response Units (RU). Why? High density is required to ensure a robust signal-to-noise ratio when analyzing low-molecular-weight compounds like this imidazole derivative.

  • Analyte Preparation: Prepare a 2-fold concentration series of the ligand (e.g., 0.1 μM to 10 μM) in running buffer (PBS-P+ with matched DMSO). Why? A wide concentration gradient is required to accurately capture both the fast association of the lipophilic bromophenyl group and the slower dissociation mediated by the halogen bond.

  • Kinetic Injection: Inject the analyte series at a high flow rate (30-50 μL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Why? High flow rates minimize mass transport limitation, ensuring the observed kon​ reflects true binding kinetics, not diffusion artifacts.

  • Data Fitting: Double-reference the sensograms (subtracting a blank reference channel and zero-concentration buffer injections) and fit to a 1:1 Langmuir kinetic model to determine kon​ , koff​ , and residence time ( τ=1/koff​ ).

Workflows and Data Interpretation

By integrating comparative docking with targeted biophysical assays, researchers can close the loop between computational hypothesis and physical reality. If the SPR reveals a fast koff​ and ITC reveals an entropy-driven binding event, the docking model must be rejected and re-parameterized, as the expected enthalpic halogen bond and coordinate bond failed to form in vitro.

G LigPrep Ligand & Target Prep (QM Optimization) Docking Comparative Docking (Glide, GOLD, Vina) LigPrep->Docking Scoring Consensus Scoring & Pose Clustering Docking->Scoring InVitro In Vitro Validation (SPR & ITC) Scoring->InVitro Xray X-ray Crystallography (Pose Confirmation) InVitro->Xray Xray->LigPrep Refinement Loop

Fig 2: Self-validating workflow for molecular docking and in vitro verification.

References

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - MDPI. Available at:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - MDPI. Available at:[Link]

  • Benchmarking the Ability of Common Docking Programs to Correctly Reproduce and Score Binding Modes in SARS-CoV-2 Protease Mpro - ACS Publications. Available at:[Link]

  • Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors - Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions - PMC / NIH. Available at:[Link]

Sources

Validation

Comparative In Vitro Toxicity Screening of (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol Analogs

Executive Summary & Mechanistic Rationale The compound (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a highly versatile synthetic scaffold frequently utilized in the development of novel antimicrobial, antifung...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol represents a highly versatile synthetic scaffold frequently utilized in the development of novel antimicrobial, antifungal, and antineoplastic agents [4]. However, the therapeutic window of imidazole-containing drug candidates is historically bottlenecked by dose-limiting hepatotoxicity and severe drug-drug interactions (DDIs).

As a Senior Application Scientist, it is critical to look beyond basic viability assays and interrogate the mechanisms of toxicity. Imidazole rings inherently possess a high affinity for the heme iron center of Cytochrome P450 (CYP) enzymes, leading to competitive metabolic inhibition [3]. Furthermore, highly lipophilic halogenated phenyl substitutions (such as the 4-bromophenyl moiety) can inadvertently accumulate in mitochondrial membranes, disrupting the electron transport chain (ETC) and triggering oxidative stress [1].

To objectively evaluate the safety profile of this scaffold, this guide compares the bromophenyl-imidazole candidate against a structurally related chloro-analog, utilizing Ketoconazole (a known hepatotoxic imidazole) and Fluconazole (a safer triazole) as clinical benchmarks [2].

Mechanistic Pathways of Imidazole Toxicity

Understanding the causality behind off-target effects is essential for rational drug design. The toxicity of halogenated imidazoles typically bifurcates into two distinct pathways: CYP-mediated DDI risk and Mitochondrial Energy Failure .

Mechanism Imid (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol CYP CYP3A4 Heme Binding (Nitrogen Coordination) Imid->CYP N3 Imidazole Coordination ETC Mitochondrial ETC Complex Inhibition Imid->ETC Lipophilic Scaffold Accumulation Metab Altered Drug Metabolism (DDI Risk) CYP->Metab Reduced Substrate Clearance ATP Intracellular ATP Depletion ETC->ATP Oxidative Phosphorylation Uncoupling

Dual-pathway toxicity mechanism of halogenated imidazole analogs via CYP and ETC inhibition.

Comparative Toxicity Profiles

To isolate mitochondrial toxicity from general cytotoxicity, we exploit the Crabtree effect . HepG2 hepatoma cells cultured in high-glucose media preferentially utilize glycolysis for ATP production, effectively masking the impact of mitochondrial poisons. By substituting glucose with galactose, the cells yield no net ATP from glycolysis and are forced to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS) [1]. A compound exhibiting a significantly lower IC₅₀ in galactose versus glucose (a "galactose shift") is definitively flagged as a mitochondrial toxicant.

Table 1: In Vitro Cytotoxicity & Mitochondrial Liability (IC₅₀, µM)
Test CompoundHepG2 IC₅₀ (High Glucose)HepG2 IC₅₀ (Galactose)Galactose Shift (Mito-Tox Indicator)HEK293 IC₅₀ (Renal Control)
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol 45.2 ± 3.118.5 ± 2.42.4x (Moderate) >100
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol 62.4 ± 4.528.1 ± 3.02.2x (Mild) >100
Ketoconazole (Reference Imidazole)35.1 ± 2.88.2 ± 1.54.3x (Severe) 85.4 ± 5.2
Fluconazole (Reference Triazole)>200>200None >200
Table 2: Cytochrome P450 Inhibition Profiling (IC₅₀, µM)
Test CompoundCYP3A4CYP2D6CYP2C9
(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol 2.4 ± 0.3>5015.2 ± 1.8
(1-(4-Chlorophenyl)-1H-imidazol-4-yl)methanol 5.8 ± 0.6>5022.4 ± 2.1
Ketoconazole (Reference Imidazole)0.05 ± 0.01>504.8 ± 0.5

Data Synthesis: The bromophenyl analog demonstrates moderate CYP3A4 inhibition (IC₅₀ = 2.4 µM) and a 2.4-fold galactose shift. While it is significantly safer than the legacy drug Ketoconazole, the heavier bromine atom increases lipophilicity and target affinity compared to the chloro-analog, resulting in slightly higher mitochondrial liability and CYP trapping.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating specific controls to verify assay mechanics.

Workflow A Compound Library (Bromo/Chloro Analogs) B HepG2 Cell Culture (Glucose vs. Galactose) A->B Viability Assay C CYP450 Microsomal Incubation A->C DDI Screening D ATP Luminescence Readout (Mito-Tox) B->D CellTiter-Glo E Fluorescence Readout (CYP Inhibition) C->E BFC Cleavage F Lead Selection (High IC50, Low Shift) D->F Tox Profile E->F CYP Profile

In vitro toxicity and CYP450 screening workflow for imidazole analogs.

Protocol 1: Galactose-Conditioned ATP Depletion Assay (Mito-Tox)

Causality: This assay utilizes a recombinant luciferase enzyme that requires ATP to oxidize luciferin. If the test compound damages the mitochondria in galactose-dependent cells, intracellular ATP drops, resulting in a proportional loss of luminescent signal [1].

  • Cell Conditioning: Culture HepG2 cells for 3 passages in DMEM lacking glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, and 10% FBS.

  • Seeding: Seed cells at 10,000 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with serial dilutions of the imidazole analogs (0.1 µM to 200 µM).

    • Self-Validating Control: Include 10 µM FCCP (a known mitochondrial uncoupler) as a positive control for rapid ATP depletion.

  • Incubation: Incubate for 24 hours.

  • Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 1 second/well). Calculate IC₅₀ using non-linear regression.

Protocol 2: Fluorogenic CYP3A4 Inhibition Assay

Causality: CYP3A4 specifically metabolizes the non-fluorescent substrate BFC (7-Benzyloxy-4-trifluoromethylcoumarin) into the highly fluorescent 7-HFC. If the imidazole analog successfully coordinates with the CYP heme iron, it blocks this cleavage, causing a measurable drop in fluorescence [2].

  • Reaction Mix Preparation: In a black 96-well plate, combine 0.5 mg/mL human liver microsomes (HLMs), 3.3 mM MgCl₂, and the test compounds (serial dilutions) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the imidazole analogs to equilibrate with the CYP enzymes.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate BFC.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle.

  • Kinetic Readout: Immediately read fluorescence continuously for 30 minutes at 37°C (Excitation: 409 nm / Emission: 530 nm).

  • Data Analysis: Determine the initial velocity (RFU/min) of the linear portion of the curve. Compare against the vehicle control (0.1% DMSO) to calculate the IC₅₀.

Conclusion & Lead Selection Criteria

The data objectively demonstrates that while (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol is a potent chemical building block, its inherent physical properties—specifically the heavy halogenation combined with the exposed N3 imidazole nitrogen—confer moderate mitochondrial toxicity and CYP3A4 inhibition.

For drug development professionals advancing this scaffold, structural optimization should focus on sterically hindering the N3 position or replacing the bromophenyl group with a less lipophilic bioisostere (e.g., a fluorinated or heteroaromatic ring) to reduce membrane accumulation and improve the overall safety margin.

References

  • Oxford Academic (Toxicological Sciences)
  • PMC (National Institutes of Health)
  • PMC (National Institutes of Health)
  • CAS 13569-96-5: 4-(4-BROMO-PHENYL)

Safety & Regulatory Compliance

Safety

(1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol proper disposal procedures

Proper disposal of specialized research chemicals is a cornerstone of laboratory safety, environmental stewardship, and operational excellence. As a halogenated heterocyclic compound, (1-(4-Bromophenyl)-1H-imidazol-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized research chemicals is a cornerstone of laboratory safety, environmental stewardship, and operational excellence. As a halogenated heterocyclic compound, (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol presents specific disposal challenges that require strict adherence to environmental regulations.

This comprehensive guide provides drug development professionals and laboratory personnel with actionable, step-by-step protocols for the safe handling and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[1] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical & Hazard Profiling

Understanding the chemical structure of a compound is the first step in determining its correct waste trajectory. The presence of a covalently bound bromine atom classifies this compound strictly as a halogenated organic compound , which dictates its entire lifecycle in the laboratory.

Structural ComponentChemical ImplicationWaste Stream Routing & Disposal Action
4-Bromophenyl Group Contains covalently bound Bromine (halogen).Mandatory: Route to Halogenated Organic Waste. Never mix with standard organic solvents.
Imidazole Ring Nitrogen-containing heterocycle; weak base.Combustion yields NOx gases; requires high-temperature incineration with off-gas scrubbing.
Hydroxymethyl Group Capable of hydrogen bonding; increases polarity.Influences solvent selection (e.g., DMSO, MeOH); dictates liquid waste collection compatibility.
Solid State (Neat) Fine powder/crystalline solid.Collect in rigid, puncture-resistant solid waste containers to prevent aerosolization.

The Causality of Halogenated Waste Segregation

Why is the segregation of halogenated waste so rigorously enforced?

The answer lies in the thermodynamics of chemical incineration. When standard, non-halogenated organic waste is incinerated, it primarily combusts into carbon dioxide and water. However, the incineration of brominated compounds like (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol generates corrosive hydrobromic acid (HBr) gas and potentially highly toxic brominated dioxins or furans.

To mitigate these hazards, waste management facilities must process halogenated streams in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic off-gases. Mixing even a trace amount of this brominated compound into a non-halogenated waste carboy contaminates the entire vessel. This exponentially increases disposal costs due to the extra treatment steps required to remove the halogens and creates a severe regulatory violation under EPA and institutional guidelines[2].

Operational Disposal Workflow

The following decision matrix illustrates the self-validating workflow for routing (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol waste based on its physical state.

WasteDisposalWorkflow Start Waste Generation: (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol State Assess Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Neat compound Liquid Liquid Waste (In Solution) State->Liquid Dissolved in solvent HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Liquid Waste Container Liquid->HalLiquid Entire mixture becomes halogenated waste EHS EHS Pickup & Manifesting HalSolid->EHS HalLiquid->EHS Incinerator High-Temp Incineration (Halogen Scrubbers) EHS->Incinerator

Workflow for the segregation and disposal of brominated imidazole waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Neat Compound)
  • Container Selection: Use a rigid, puncture-resistant, and sealable container (e.g., high-density polyethylene (HDPE) or glass)[2].

  • Transfer: Working inside a certified chemical fume hood, carefully transfer the solid waste into the container using a disposable spatula. Work slowly to avoid generating airborne dust.

  • Labeling: Immediately affix a Hazardous Waste label. Check the boxes for "Solid" and "Halogenated Organic". Write the full chemical name: (1-(4-Bromophenyl)-1H-imidazol-4-yl)methanol. Do not use abbreviations, acronyms, or chemical structures on the label[3].

  • Storage: Store the container in the laboratory's designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the lid is tightly closed when not actively adding waste.

Protocol B: Disposal of Liquid Waste (Solutions & Reaction Mixtures)
  • Stream Identification: If the compound is dissolved in any solvent (e.g., DMSO, Methanol, Dichloromethane), the entire mixture is now classified as Halogenated Liquid Waste.

  • Collection: Pour the solution into a designated "Halogenated Organic Liquid Waste" carboy. Never pour this mixture into a non-halogenated solvent carboy[2].

  • Documentation: Update the waste log attached to the carboy to reflect the addition of the solvent and the brominated solute, including approximate percentage concentrations.

  • Venting: If the solution contains reactive components that may generate gas, utilize a vented storage cap approved by your Environmental Health and Safety (EHS) department to prevent over-pressurization[2].

Protocol C: Contaminated Consumables (Debris)
  • Segregation: Items such as pipette tips, weigh boats, Kimwipes, and disposable gloves that have come into direct contact with the compound must not be thrown in the general municipal trash.

  • Disposal: Place these items into a designated "Chemically Contaminated Solid Waste" or "Halogenated Debris" bin lined with a heavy-duty, leak-proof plastic bag[2].

Spill Response & Decontamination

In the event of an accidental spill, immediate and methodical action is required to prevent exposure and environmental contamination, aligning with OSHA Laboratory Standard requirements[1].

  • Personal Protective Equipment (PPE): Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat before approaching the spill.

  • Solid Spills: Do not dry-sweep the compound, as this can aerosolize the powder and create an inhalation hazard. Lightly dampen a paper towel with water or a compatible solvent (like ethanol) and carefully wipe up the powder. Place the contaminated towels directly into the solid halogenated waste container.

  • Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Once the liquid is absorbed, use a plastic scoop to transfer the saturated material into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a laboratory detergent solution, followed by a water rinse. Collect all wash liquids and contaminated materials as hazardous waste.

References

  • Title: Laboratory Hazardous Waste Management Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generators (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.